2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 2-cyanomethyl benzimidazoles with various reagents. One common method includes heating substituted 2-cyanomethyl benzimidazoles with ammonium acetate and ethyl acetoacetate at high temperatures (170–180°C) for several hours. The reaction mixture is then extracted and purified to obtain the desired product .
Chemical Reactions Analysis
2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties and other therapeutic uses.
Biological Research: It is used in various biological assays to study its effects on different cell lines and biological pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also show a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C17H17N3O/c1-3-4-7-12-11(2)13(10-18)16-19-14-8-5-6-9-15(14)20(16)17(12)21/h5-6,8-9,19H,3-4,7H2,1-2H3 |
InChI Key |
QKRFNJZLDFJRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C |
Origin of Product |
United States |
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